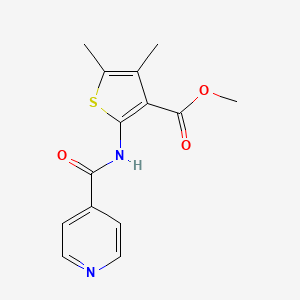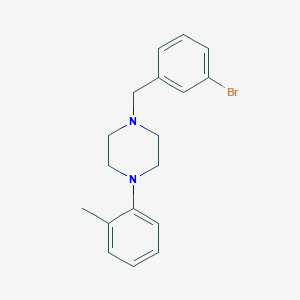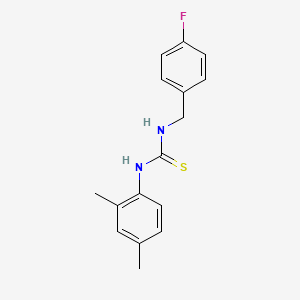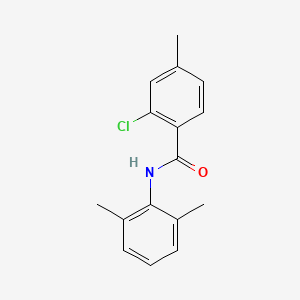
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained attention in the sports industry due to its ability to enhance endurance performance.
作用机制
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide acts as a PPARδ agonist, which means that it activates the PPARδ receptor in cells. This receptor is involved in regulating lipid and glucose metabolism, as well as energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to improve endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial function in skeletal muscle. It has also been shown to reduce body weight, improve insulin sensitivity, and protect against liver damage in obese mice. In human studies, this compound has been shown to increase endurance capacity and improve lipid metabolism.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in both animal and human models, and its effects on energy metabolism and endurance performance are well-documented. However, one limitation is that it is a synthetic compound that may not fully replicate the effects of natural physiological processes. In addition, it may have off-target effects that could interfere with other biological processes.
未来方向
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Another area of interest is its effects on muscle and bone health, as well as its potential to improve cognitive function. Finally, more research is needed to understand the long-term effects of this compound on overall health and well-being.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. It acts as a PPARδ agonist and has been shown to improve energy metabolism, reduce inflammation, and enhance endurance performance. While it has advantages for lab experiments, such as its well-established mechanism of action and safety profile, it also has limitations. Future research on this compound could lead to new treatments for metabolic and cardiovascular diseases, as well as a better understanding of its effects on overall health and well-being.
合成方法
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-chloro-3-nitrobenzoic acid to form 2-chloro-4-methyl-N-(2,6-dimethylphenyl)benzamide. This compound is then reduced with iron powder and acetic acid to yield the final product, this compound. The purity of the compound can be improved by recrystallization or chromatographic techniques.
科学研究应用
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide has been extensively studied in both animal and human models for its potential therapeutic effects. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in various tissues. In addition, it has been investigated for its potential to treat a range of diseases, including type 2 diabetes, obesity, and cardiovascular diseases.
属性
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSCUCUFSENDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
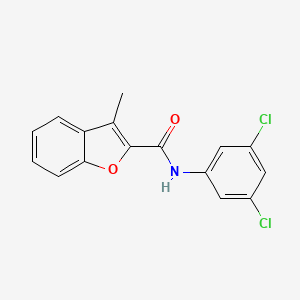


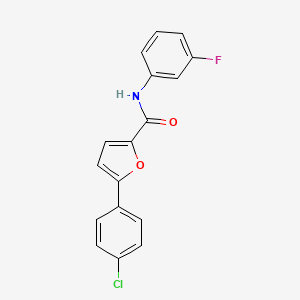

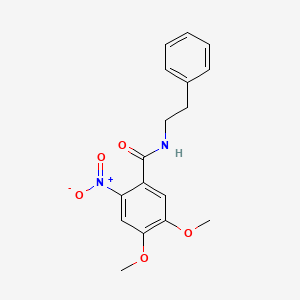
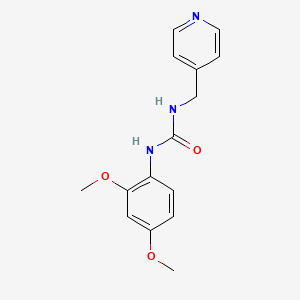
![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
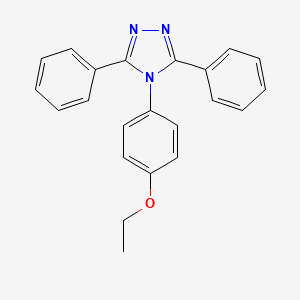
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
